molecular formula C19H21N3OS B2455192 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide CAS No. 2034273-03-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2455192
CAS No.: 2034273-03-3
M. Wt: 339.46
InChI Key: COADETHUDIDBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound provided for research use. This complex molecule incorporates multiple pharmaceutically relevant motifs, including a 1H-pyrazole ring, a thiophene heterocycle, and a phenylbutanamide side chain. Compounds featuring pyrazole and thiophene scaffolds are extensively investigated in medicinal chemistry and pharmacology for a wide spectrum of biological activities . Pyrazole derivatives are recognized for their significant anti-inflammatory, antimicrobial, and anticancer properties, and are present in several clinically used drugs . Thiophene-containing compounds also demonstrate notable biological activities and are common in the development of therapeutic agents . Researchers are exploring such hybrid structures for their potential to interact with specific biological targets. For instance, structurally related acylated 1H-pyrazol-5-amines have been identified as potent, selective thrombin inhibitors with a unique serine-trapping mechanism of action, presenting a promising avenue for developing novel antithrombotic therapies . This compound is intended for non-human research applications in fields such as medicinal chemistry, drug discovery, and biochemical assay development. It is strictly for use in laboratory settings. This product is for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-16(15-8-4-3-5-9-15)19(23)20-14-17(18-10-6-13-24-18)22-12-7-11-21-22/h3-13,16-17H,2,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COADETHUDIDBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, thiophene moiety, and a phenylbutanamide backbone. Its molecular formula is C17H18N4OSC_{17}H_{18}N_{4}OS, and it has been associated with various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antimicrobial
  • Anticancer
  • Neuroprotective

These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

  • Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that derivatives can achieve up to 85% inhibition of these cytokines at specific concentrations .
  • Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties through mechanisms that may involve central nervous system pathways. The hot plate test indicated increased latency times, suggesting effective pain relief .
  • Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic profile of various pyrazole derivatives, compounds were tested using the hot plate and acetic acid-induced writhing tests. The results indicated that specific derivatives exhibited notable analgesic effects compared to control groups .

CompoundHot Plate Latency (s)Writhing Test (writhes/20 min)
Control5.030
Compound A8.510
Compound B7.015

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrazole derivatives assessed their efficacy against carrageenan-induced edema in rats. Results showed significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like indomethacin .

TreatmentPaw Swelling (mm)
Control12
Indomethacin4
Compound C6

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole-thiophene intermediates and subsequent amidation. Key steps include:

  • Cyclization of hydrazine derivatives with thiophene-containing ketones under acidic/basic conditions (e.g., HCl or KOH) to form the pyrazole-thiophene core .
  • Amidation using activated esters (e.g., EDCI/HOBt) or coupling reagents to attach the phenylbutanamide moiety . Optimization strategies:
  • Solvent selection (e.g., ethanol or DMF improves solubility and reaction rates) .
  • Temperature control (e.g., 60–80°C for cyclization, room temperature for amidation) .
  • Catalysts like iodine or tert-butyl hydroperoxide to enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of pyrazole and thiophene rings, with characteristic shifts for NH (δ 8–10 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) of structurally similar compounds?

  • Comparative Assays : Perform parallel in vitro testing against multiple targets (e.g., COX-2 for anti-inflammatory activity and topoisomerase II for anticancer activity) to identify selectivity .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .
  • Meta-Analysis : Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) to assess whether discrepancies arise from experimental design .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., 5-lipoxygenase) based on pyrazole-thiophene hydrogen bonding and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., fluorination) .

Q. How does the presence of thiophene and pyrazole moieties influence the compound’s reactivity and pharmacological profile?

  • Reactivity :
  • Thiophene’s electron-rich structure facilitates electrophilic substitution (e.g., bromination for derivatization) .
  • Pyrazole acts as a hydrogen bond donor/acceptor, enhancing interactions with catalytic residues in enzymes .
    • Pharmacology :
  • Thiophene improves membrane permeability due to lipophilicity (logP ~3.5) .
  • Pyrazole modulates selectivity for kinase targets (e.g., JAK2 inhibition in anticancer studies) .

Q. What strategies are recommended for optimizing crystallization conditions to obtain high-quality X-ray diffraction data?

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal size .
  • Temperature Gradients : Gradual cooling (e.g., 4°C/day) reduces lattice defects .
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging its robust handling of twinned data and anisotropic displacement parameters .

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